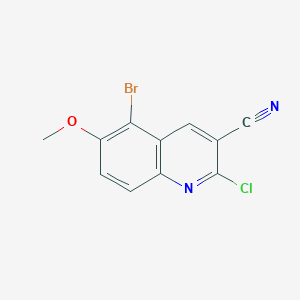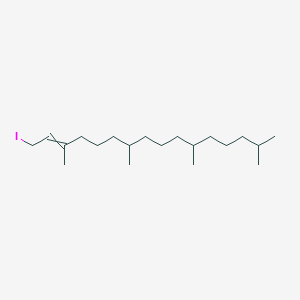
1-Iodo-3,7,11,15-tetramethylhexadec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iod-3,7,11,15-Tetramethylhexadec-2-en ist eine chemische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Es ist ein iodiertes Derivat eines langkettigen Kohlenwasserstoffs mit mehreren Methylgruppen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Iod-3,7,11,15-Tetramethylhexadec-2-en beinhaltet typischerweise die Iodierung von 3,7,11,15-Tetramethylhexadec-2-en. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung des Iodatomas an der gewünschten Position zu gewährleisten. Übliche Reagenzien, die in diesem Verfahren verwendet werden, sind Iod (I2) und ein geeignetes Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Natriumhypochlorit (NaOCl). Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan (CH2Cl2) in einem Temperaturbereich von 0-25 °C durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 1-Iod-3,7,11,15-Tetramethylhexadec-2-en folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Iodierungsprozesses zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Iod-3,7,11,15-Tetramethylhexadec-2-en unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere Nukleophile ersetzt werden, wie z. B. Hydroxid (OH-), Cyanid (CN-) oder Amine (NH2-).
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Alkohole oder Ketone zu bilden.
Reduktionsreaktionen: Das Iodatom kann reduziert werden, um den parentalen Kohlenwasserstoff zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid (NaOH), Kaliumcyanid (KCN) oder primäre Amine werden unter milden bis moderaten Bedingungen verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden unter sauren oder basischen Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Substitution: Bildung von Alkoholen, Nitrilen oder Aminen.
Oxidation: Bildung von Alkoholen oder Ketonen.
Reduktion: Bildung des parentalen Kohlenwasserstoffs, 3,7,11,15-Tetramethylhexadec-2-en.
Wissenschaftliche Forschungsanwendungen
1-Iod-3,7,11,15-Tetramethylhexadec-2-en hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Untersucht auf seinen potenziellen Einsatz bei der Medikamentenentwicklung und als radioaktiv markierte Verbindung für bildgebende Verfahren.
Industrie: Verwendet bei der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 1-Iod-3,7,11,15-Tetramethylhexadec-2-en beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über sein Iodatom. Das Iodatom kann an elektrophilen Substitutionsreaktionen teilnehmen, wodurch die Verbindung gegenüber Nukleophilen reaktiv wird. Das Vorhandensein mehrerer Methylgruppen erhöht seine Lipophilie, wodurch sie mit Lipidmembranen und anderen hydrophoben Umgebungen interagieren kann.
Wirkmechanismus
The mechanism of action of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The presence of multiple methyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,7,11,15-Tetramethylhexadec-2-en-1-ylacetat: Eine ähnliche Verbindung mit einer Acetylgruppe anstelle eines Iodatoms.
2-Hexadecen, 3,7,11,15-Tetramethyl-: Ein nicht-iodiertes Analogon mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit
1-Iod-3,7,11,15-Tetramethylhexadec-2-en ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das im Vergleich zu seinen nicht-iodierten Analoga eine eindeutige Reaktivität und Eigenschaften verleiht. Das Iodatom erhöht sein Potenzial für die Verwendung bei der Radiomarkierung und als reaktives Zwischenprodukt in der organischen Synthese.
Eigenschaften
CAS-Nummer |
918648-14-3 |
|---|---|
Molekularformel |
C20H39I |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
1-iodo-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H39I/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3 |
InChI-Schlüssel |
ZCYQJDVYCGTEEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


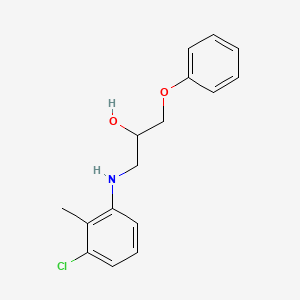
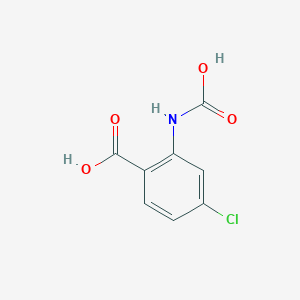
silane](/img/structure/B12629838.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)

![Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-](/img/structure/B12629851.png)

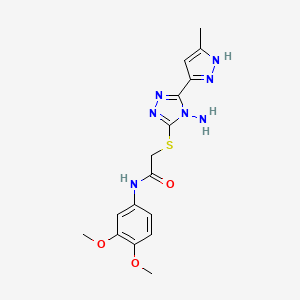
![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
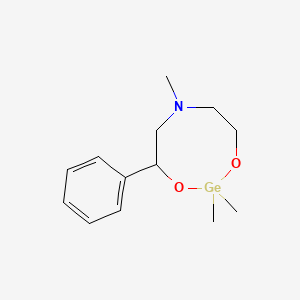
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

